molecular formula C15H18ClNO B1388288 {2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1184976-66-6

{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride

Cat. No.: B1388288
CAS No.: 1184976-66-6
M. Wt: 263.76 g/mol
InChI Key: AIOOHSBYUSDKDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride typically involves the reaction of 2-(2-methoxyphenyl)ethylamine with a suitable phenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The final product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, often involving multiple steps of purification, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more saturated amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated amine derivatives.

Scientific Research Applications

{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)ethylamine
  • 2-(2-Methoxyphenyl)ethanol
  • 2-(2-Methoxyphenyl)ethyl chloride

Uniqueness

What sets {2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride apart from similar compounds is its specific structure, which allows it to interact uniquely with certain biological targets. This makes it particularly valuable in research applications where precise molecular interactions are crucial.

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-17-15-9-5-3-7-13(15)11-10-12-6-2-4-8-14(12)16;/h2-9H,10-11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOOHSBYUSDKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662990
Record name 2-[2-(2-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184976-66-6
Record name 2-[2-(2-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine
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